Cholesta-3,5-diene (CAS: 747-90-0) is a conjugated steroidal diene derived from the dehydration of cholesterol. In industrial and analytical contexts, it is primarily procured as a high-purity internal standard for the gas chromatographic (GC) and high-performance liquid chromatographic (HPLC) analysis of edible oils[1]. Its structural similarity to plant-derived steradienes, combined with its natural absence in vegetable oils, makes it an indispensable baseline material for detecting refining processes and adulteration in virgin olive oils. Additionally, the presence of the 3,5-diene system provides a reactive conjugated scaffold and strong UV absorbance, differentiating it from standard saturated or mono-unsaturated sterols in both synthetic and analytical workflows.
Procuring generic sterols like cholesterol or structurally distinct dienes (e.g., cholesta-4,6-diene) as substitutes for cholesta-3,5-diene compromises both analytical accuracy and synthetic viability. In food authenticity testing, substituting cholesta-3,5-diene with another sterol fails because the internal standard must precisely match the extraction and saponification recovery rates of stigmasta-3,5-diene while maintaining strict chromatographic separation [1]. Cholesterol lacks the conjugated diene required for UV detection at 235 nm and elutes at a completely different retention time, while plant-derived dienes like campesta-3,5-diene are often naturally present in the sample matrix, creating peak overlap and false baselines. Consequently, cholesta-3,5-diene is uniquely mandated by regulatory bodies for these assays.
In the International Olive Council (IOC) standardized method for detecting refined oil adulteration, cholesta-3,5-diene is specifically utilized as the internal standard because it avoids co-elution with endogenous plant steradienes. On a standard 5% diphenyl/95% dimethylpolysiloxane GC column, cholesta-3,5-diene achieves a relative retention time (RRT) of 1.00 (eluting at approximately 19 minutes), which provides baseline resolution from the target analyte, stigmasta-3,5-diene (RRT ≈ 1.29) [1]. This distinct separation ensures that the internal standard does not artificially inflate the analyte peak, a critical failure point when using naturally occurring plant sterols as standards.
| Evidence Dimension | GC-FID Relative Retention Time (RRT) |
| Target Compound Data | RRT = 1.00 (~19 min elution) |
| Comparator Or Baseline | Stigmasta-3,5-diene (Target Analyte) |
| Quantified Difference | ΔRRT = 0.29 (complete baseline resolution) |
| Conditions | GC-FID, 5% diphenyl/95% dimethylpolysiloxane capillary column, temperature gradient 140°C to 285°C |
Guarantees interference-free quantification of stigmastadienes, ensuring compliance with strict international regulatory standards for virgin olive oil authenticity.
The procurement of cholesta-3,5-diene over its precursor, cholesterol, is often driven by its compatibility with standard UV detection workflows. The conjugated 3,5-diene system in cholesta-3,5-diene yields a strong ultraviolet absorbance profile with a peak between 232 nm and 248 nm (log ε ≈ 4.2) [1]. In contrast, cholesterol lacks a conjugated system and exhibits negligible UV absorbance above 210 nm. This optical property allows cholesta-3,5-diene to be directly quantified using standard HPLC-UV systems without the need for complex pre-column derivatization or specialized evaporative light scattering detectors (ELSD).
| Evidence Dimension | UV Molar Extinction Coefficient (log ε) at ~235 nm |
| Target Compound Data | log ε ≈ 4.2 (strong absorption) |
| Comparator Or Baseline | Cholesterol (Precursor) |
| Quantified Difference | Negligible absorption; transparent in the 230-250 nm range |
| Conditions | Spectrophotometric analysis in organic solvents (e.g., ethanol or hexane) |
Enables laboratories to utilize cost-effective, mainstream HPLC-UV instrumentation for sterol tracking and purity verification, streamlining analytical workflows.
As a synthetic building block, cholesta-3,5-diene offers a highly reactive conjugated scaffold that differentiates it from mono-unsaturated sterols. The 3,5-diene moiety readily participates in transition-metal-catalyzed functionalizations, such as palladium-catalyzed cross-coupling reactions and Diels-Alder cycloadditions [1]. Cholesterol, possessing only an isolated C5-C6 double bond, is completely unreactive under these specific diene-targeted coupling conditions. This makes cholesta-3,5-diene a specialized precursor for synthesizing complex oxysterols, functionalized steroid derivatives, and conjugated enynes with high regioselectivity.
| Evidence Dimension | Reactivity in conjugated diene functionalization |
| Target Compound Data | Highly reactive (enables Diels-Alder and Pd-catalyzed couplings) |
| Comparator Or Baseline | Cholesterol (Precursor) |
| Quantified Difference | Unreactive under conjugated diene-specific reaction conditions |
| Conditions | Palladium-catalyzed cross-coupling or standard cycloaddition environments |
Provides synthetic chemists with an essential, reactive steroidal core for the downstream manufacturing of novel oxysterols and pharmaceutical intermediates.
Cholesta-3,5-diene is the mandated internal standard for GC-FID and HPLC-UV quantification of stigmastadienes in edible oils, directly supporting the detection of refined oil adulteration in extra virgin olive oil [1].
Utilized as a reactive precursor in synthetic chemistry, leveraging its conjugated diene system for Diels-Alder cycloadditions and palladium-catalyzed cross-couplings to generate complex steroidal libraries [2].
Procured as a baseline reference material for validating new HPLC-UV and GC analytical methods targeting steroidal hydrocarbons, taking advantage of its strong UV absorbance and predictable retention times [1].
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